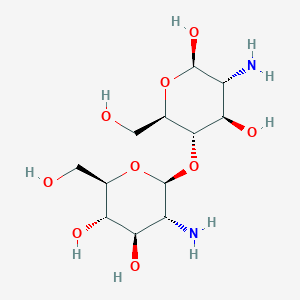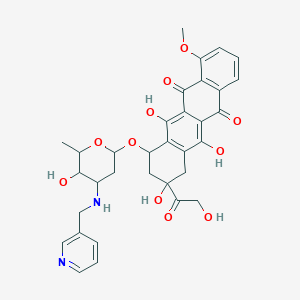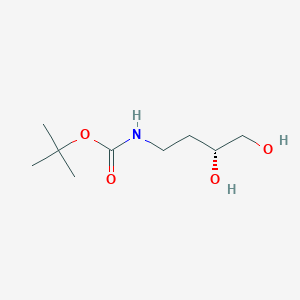
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as R-(-)-carbamic acid, 1,1-dimethylethyl ester, (3R,4S)-3,4-dihydroxybutyl ester, or (R)-(-)-3,4-dihydroxybutyl carbamate. It has a molecular formula of C9H19NO4 and a molecular weight of 205.25 g/mol.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in various cognitive and motor functions. By inhibiting these enzymes, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) increases the levels of acetylcholine in the brain, which may improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have biochemical and physiological effects in various studies. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been shown to have low toxicity levels in animal studies. However, one limitation of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is its limited solubility in water, which may affect its bioavailability in certain experiments.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to study its effects on other enzymes and biochemical pathways in the body. Additionally, the development of new synthesis methods and formulations may improve its bioavailability and efficacy in future studies.
Métodos De Síntesis
The synthesis of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of (R)-3,4-dihydroxybutyric acid with t-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
143565-80-4 |
|---|---|
Nombre del producto |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Fórmula molecular |
C9H19NO4 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 |
Clave InChI |
REMUTXDSTVMYQR-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CO)O |
Sinónimos |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



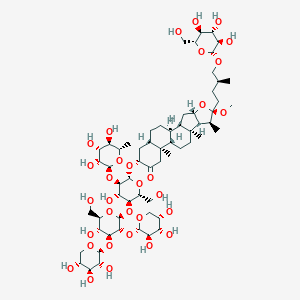
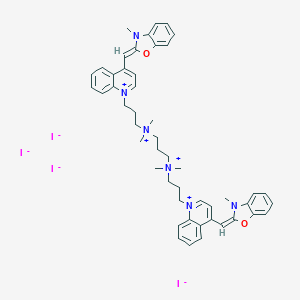
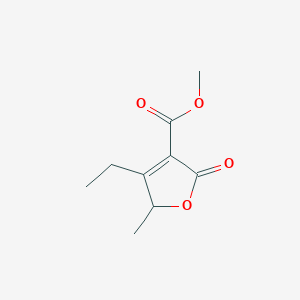
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
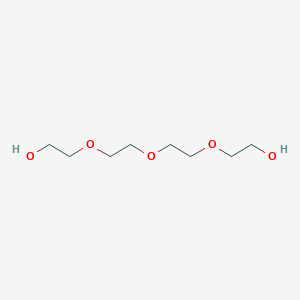
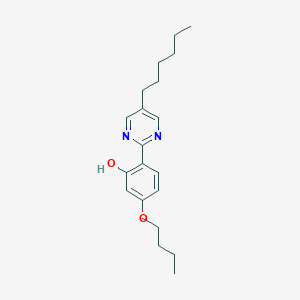

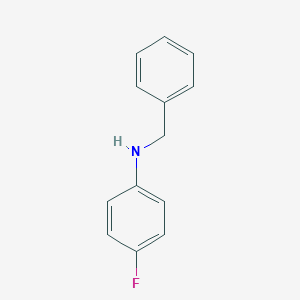
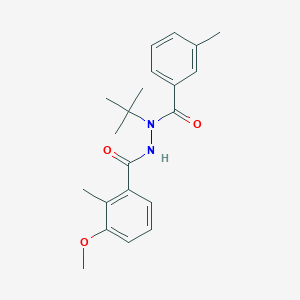
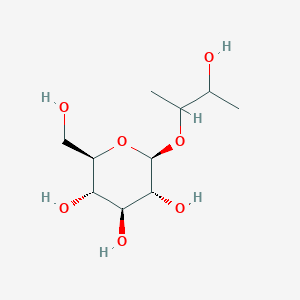
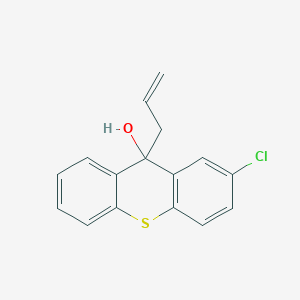
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
